![molecular formula C19H18N6O2 B12691772 2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile CAS No. 84255-17-4](/img/structure/B12691772.png)
2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile is a complex organic compound with the molecular formula C18H16N6O2. It is known for its vibrant color and is often used in dyeing applications. The compound features a nitro group, a cyano group, and an azo linkage, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile typically involves a multi-step process:
Diazotization: The starting material, O-toluidine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(2-Cyanoethyl)ethylamino]aniline in an alkaline medium to form the azo compound.
Nitration: The resulting azo compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield corresponding amines, while reduction of the azo linkage can produce hydrazo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and hydrazo compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage can undergo reversible reduction and oxidation, making it useful as a redox indicator. The nitro group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The cyano group also contributes to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-5-[(4-nitrophenyl)azo]thiophene-3-carbonitrile
- 2-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-5-(phenylazo)thiophene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dyeing applications.
Eigenschaften
CAS-Nummer |
84255-17-4 |
|---|---|
Molekularformel |
C19H18N6O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C19H18N6O2/c1-3-24(10-4-9-20)16-5-7-18(14(2)11-16)22-23-19-8-6-17(25(26)27)12-15(19)13-21/h5-8,11-12H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
FZBZYULVSAHGAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


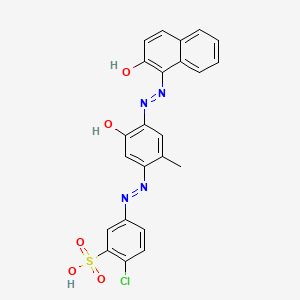
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
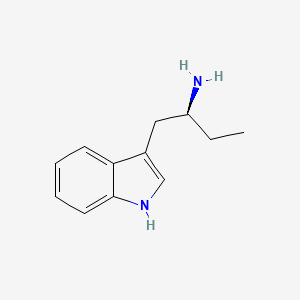
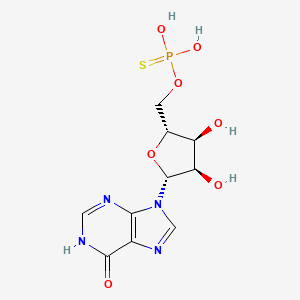
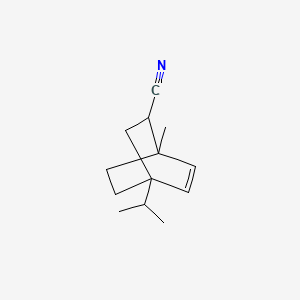






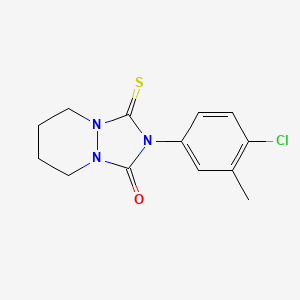
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)

